Synergistic Activity: Thiocyanates vs. Isothiocyanates
While this specific compound has not been directly assayed, class-level evidence strongly suggests that it would retain the carbamate synergist activity characteristic of benzyl thiocyanates. A foundational study on organothiocyanates demonstrated that all benzyl thiocyanate derivatives tested were effective synergists for the insecticide carbaryl, in contrast to their benzyl isothiocyanate analogs, which were completely non-synergistic despite exhibiting slightly higher acute toxicity [1]. This binary on/off functional differentiation is critical for applications requiring enhanced insecticidal activity.
| Evidence Dimension | Synergistic Activity with Carbaryl Insecticide (House Fly) |
|---|---|
| Target Compound Data | Expected to be synergistic (based on benzyl thiocyanate class behavior) |
| Comparator Or Baseline | Benzyl isothiocyanates (corresponding -NCS isomer) |
| Quantified Difference | Synergistic vs. Non-synergistic (complete loss of function) |
| Conditions | In vivo house fly (Musca domestica) toxicity assay |
Why This Matters
This demonstrates that the choice between a thiocyanate (-SCN) and its isothiocyanate (-NCS) isomer is a binary functional switch for synergist applications, justifying the selection of a thiocyanate like this compound for such purposes.
- [1] Bakry, N., Metcalf, R. L., & Fukuto, T. R. (1968). Organothiocyanates as Insecticides and Carbamate Synergists. Journal of Economic Entomology, 61(5), 1303–1309. View Source
